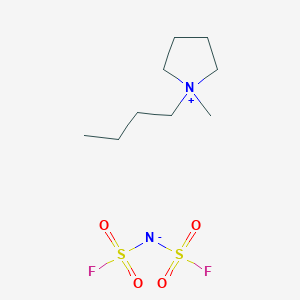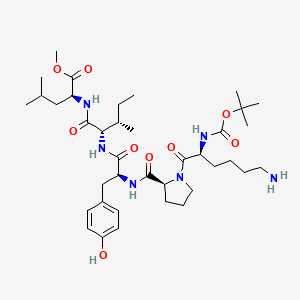
Boc-(Lys9)-Neurotensin (9-13)-methyl ester
Overview
Description
Boc-(Lys9)-Neurotensin (9-13)-methyl ester is a synthetic peptide derivative. It is a modified form of the neurotensin peptide, which is a 13-amino acid neuropeptide that functions as a neurotransmitter and neuromodulator in the central nervous system. The modification involves the addition of a tert-butyloxycarbonyl (Boc) protecting group to the lysine residue at position 9 and the esterification of the carboxyl group at the C-terminus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(Lys9)-Neurotensin (9-13)-methyl ester typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The Boc protecting group is introduced to the lysine residue at position 9 during the synthesis. After the peptide chain is assembled, the peptide is cleaved from the resin, and the C-terminal carboxyl group is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Boc-(Lys9)-Neurotensin (9-13)-methyl ester can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc protecting group under acidic conditions.
Hydrolysis: Ester hydrolysis to convert the methyl ester back to the carboxylic acid.
Amidation: Formation of amide bonds with other peptides or proteins.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Hydrolysis: Basic conditions, such as sodium hydroxide (NaOH), can be used for ester hydrolysis.
Amidation: Carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), are used for amide bond formation.
Major Products Formed
Deprotected Peptide: Removal of the Boc group yields the free lysine residue.
Carboxylic Acid: Hydrolysis of the methyl ester yields the carboxylic acid form of the peptide.
Amide-linked Peptides: Amidation reactions yield peptides linked via amide bonds.
Scientific Research Applications
Boc-(Lys9)-Neurotensin (9-13)-methyl ester has several scientific research applications:
Neuroscience: Used to study the role of neurotensin in neurotransmission and neuromodulation.
Pharmacology: Investigated for its potential therapeutic effects in conditions such as schizophrenia, pain, and cancer.
Biochemistry: Utilized in the study of peptide-protein interactions and receptor binding.
Drug Development: Explored as a lead compound for developing neurotensin receptor agonists or antagonists.
Mechanism of Action
The mechanism of action of Boc-(Lys9)-Neurotensin (9-13)-methyl ester involves its interaction with neurotensin receptors (NTS1, NTS2, and NTS3). Upon binding to these receptors, the peptide can modulate various signaling pathways, including the activation of phospholipase C, the release of intracellular calcium, and the activation of protein kinase C. These pathways contribute to the peptide’s effects on neurotransmission, pain modulation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Neurotensin (8-13): A shorter fragment of neurotensin with similar biological activity.
Neurotensin (1-13): The full-length neurotensin peptide.
Neurotensin Analogues: Modified peptides with alterations in amino acid sequence or chemical modifications.
Uniqueness
Boc-(Lys9)-Neurotensin (9-13)-methyl ester is unique due to its specific modifications, which enhance its stability and bioavailability. The Boc protecting group and methyl ester modification provide resistance to enzymatic degradation, making it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62N6O9/c1-9-24(4)31(34(48)41-29(21-23(2)3)36(50)52-8)43-32(46)28(22-25-15-17-26(45)18-16-25)40-33(47)30-14-12-20-44(30)35(49)27(13-10-11-19-39)42-37(51)53-38(5,6)7/h15-18,23-24,27-31,45H,9-14,19-22,39H2,1-8H3,(H,40,47)(H,41,48)(H,42,51)(H,43,46)/t24-,27-,28-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHQZSDJRFBFIE-RKIKPYJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


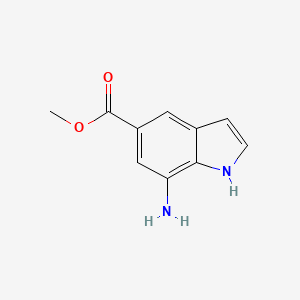
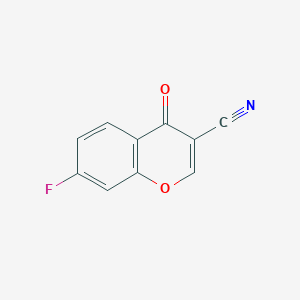
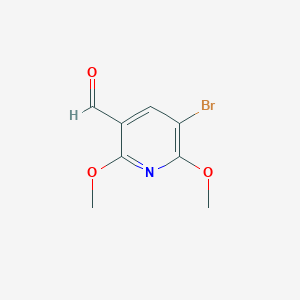
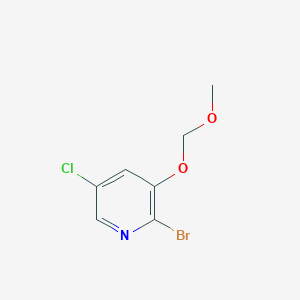
![4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1383553.png)

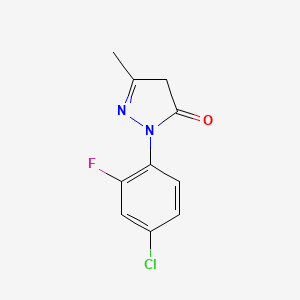


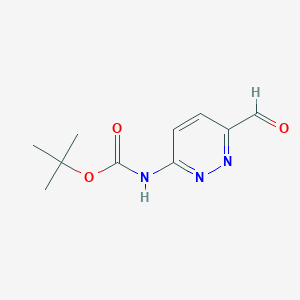
![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B1383562.png)
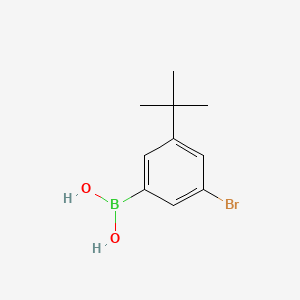
![6-Bromoimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1383565.png)
